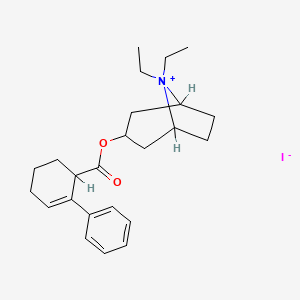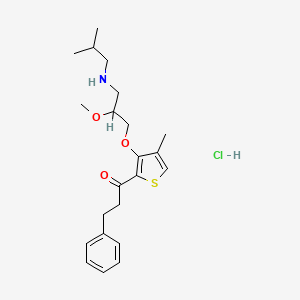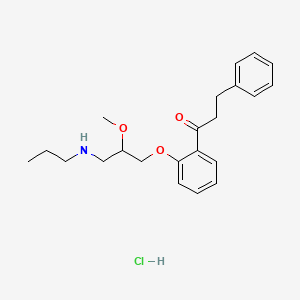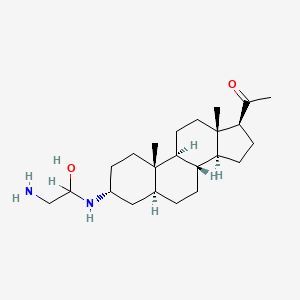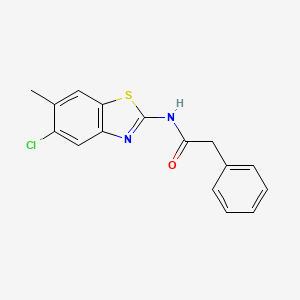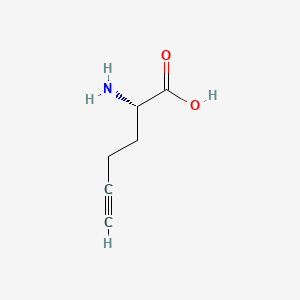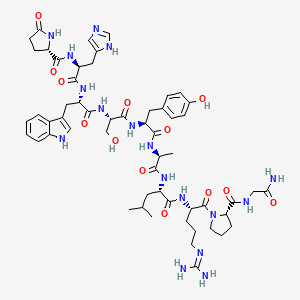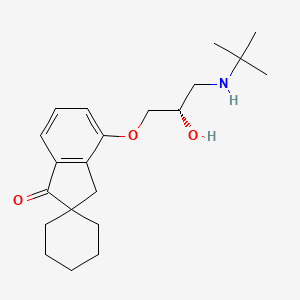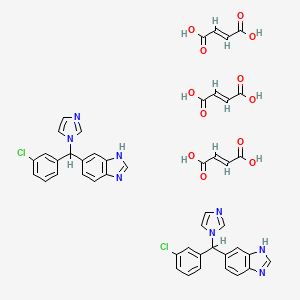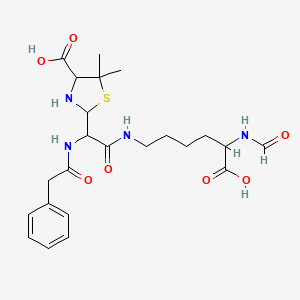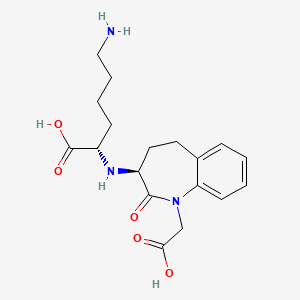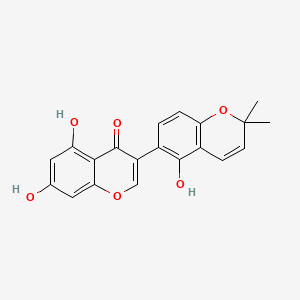
Licoisoflavone B
描述
异黄酮是一类具有广泛生物活性的黄酮类化合物。 甘草异黄酮B因其潜在的治疗特性而被研究,包括抗氧化、抗炎和抗菌活性 .
科学研究应用
作用机制
甘草异黄酮B通过多种分子靶点和途径发挥作用:
抗氧化活性: 甘草异黄酮B通过清除自由基和增强抗氧化酶活性来抑制脂质过氧化.
抗炎活性: 它调节炎症细胞因子的表达并抑制核因子-κB (NF-κB) 通路的激活.
抗菌活性: 甘草异黄酮B破坏细菌的细胞膜完整性,导致细胞裂解和死亡.
生化分析
Biochemical Properties
Licoisoflavone B interacts with various biomolecules in biochemical reactions. It is known to inhibit lipid peroxidation, a process that can lead to cell damage This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in lipid metabolism
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the inflammatory response and oxidative stress in periodontal ligament cells, suggesting a potential role in influencing cell function and cellular metabolism
Molecular Mechanism
It is known to inhibit lipid peroxidation, suggesting it may interact with biomolecules involved in this process
Temporal Effects in Laboratory Settings
One study has shown that this compound can inhibit lipid peroxidation , but the changes in this effect over time have not been reported.
Metabolic Pathways
Given its known ability to inhibit lipid peroxidation, it may be involved in lipid metabolism pathways
准备方法
合成路线和反应条件
甘草异黄酮B可以通过多种方法合成。一种常见的方法是使用植物组织培养技术。 甘草愈伤组织培养物建立并用肉桂酸处理,以增强甘草异黄酮B的产生 . 愈伤组织培养物在添加了特定浓度的植物生长调节剂(如萘乙酸和苄基腺嘌呤)的Murashige和Skoog培养基上生长 . 然后使用溶剂萃取法提取黄酮类化合物,并通过气相色谱-质谱法鉴定 .
工业生产方法
甘草异黄酮B的工业生产通常涉及从甘草根中提取该化合物。甘草根收获、干燥并研磨成细粉。然后用乙醇或甲醇等溶剂对粉末进行溶剂萃取。 提取物经浓缩和使用色谱技术纯化,以获得纯甘草异黄酮B .
化学反应分析
反应类型
甘草异黄酮B会发生各种化学反应,包括:
氧化: 甘草异黄酮B可以被氧化形成醌类和其他氧化产物。
还原: 还原反应可以将甘草异黄酮B转化为相应的二氢衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
氧化: 醌类和其他氧化衍生物。
还原: 甘草异黄酮B的二氢衍生物。
取代: 乙酰化和苯甲酰化衍生物.
相似化合物的比较
甘草异黄酮B因其独特的结构特征和生物活性而在异黄酮中独树一帜。类似的化合物包括:
甘草查尔酮A: 另一种存在于甘草中的黄酮类化合物,具有有效的抗炎和抗菌特性.
甘草查尔酮B: 以其抗氧化和抗癌活性而闻名.
甘草素: 一种具有类似抗菌特性的黄酮类化合物.
属性
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPADOTOCPASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216257 | |
| Record name | Licoisoflavone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66056-30-2 | |
| Record name | Licoisoflavone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licoisoflavone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOISOFLAVONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR156FQ2XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


